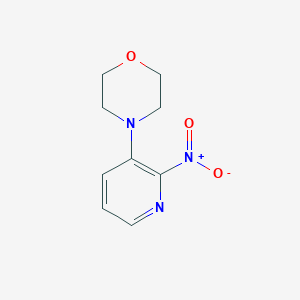

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Overview

Description

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, also known as ethyl 4-oxo-1-piperidinecarboxylate , is a chemical compound with the empirical formula C8H13NO3 . It is a white crystalline solid with a molecular weight of 171.19 g/mol . This compound is also referred to as 1-carbethoxy-4-piperidone or 1-ethoxycarbonyl-4-piperidone .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with an ethyl ester group at position 1 and a benzyl group attached to the nitrogen atom. The SMILES notation for this compound is:CCOC(=O)N1CCC(=O)CC1 . - Barbier-type Addition Reaction : It can serve as a raw material for the synthesis of GABA analogs by direct Barbier-type addition reactions with alkyl phosphinates .

- Building Block for Receptor Agonists and Antagonists : It has been used as a building block in the synthesis of receptor agonists and antagonists .

Scientific Research Applications

Synthesis and Stereochemistry

- Synthesis of 3-Azabicyclo[3.3.1]nonane Derivatives : Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates resulted in the formation of 6- and 6,8-substituted derivatives. The study involved exploring stereochemical aspects and further transformations of these products (Vafina et al., 2003).

Chemical Structure Analysis

- tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate Synthesis : This compound was synthesized starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate. Its crystal structure revealed a porous three-dimensional network with hydrophobic channels (Wang et al., 2008).

Intermediate in Jak3 Inhibitor Synthesis

- Synthesis of tert-Butyl 4-Methyl-3-Oxopiperidine-1-Carboxylate : An efficient approach was developed for synthesizing this compound, an important intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor CP-690550 (Chen Xin-zhi, 2011).

Asymmetric Synthesis

- cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine Synthesis : Asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride led to the synthesis of a key intermediate for CP-690550, suggesting potential industrial application (Hao et al., 2011).

Pharmaceutical Applications

- Synthesis of 2-pyridyl-substituted Derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine : A synthesis method based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with various pyridyl carboxamidines and secondary amines was developed (Kuznetsov & Chapyshev, 2007).

X-Ray Powder Diffraction

- 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic Acid Ethyl Ester : X-ray powder diffraction data of this compound, an intermediate in the synthesis of the anticoagulant apixaban, were reported (Wang et al., 2017).

NOP Receptor Antagonist Synthesis

- Synthesis of Nonpeptide NOP Receptor Antagonist J-113397 : A new synthesis eliminating the need for chromatographic separation for multigram quantities of J-113397 was reported using N-benzyl protected 4-oxopiperidinecarboxylate (Sulima et al., 2007).

properties

IUPAC Name |

benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIQKOUQSRGZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744504 | |

| Record name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852051-11-7 | |

| Record name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)

![Methyl thieno[2,3-C]pyridine-7-carboxylate](/img/structure/B1455970.png)

![1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1455971.png)